Triacsin C

Descripción general

Descripción

Triacsin C is a fungal metabolite known to be a competitive inhibitor of acyl-CoA synthetase, an enzyme crucial for lipid metabolism. It has been studied extensively for its effects on various lipid metabolic pathways, including the synthesis of glycerolipids, cholesterol esters, and its role in cell proliferation and lipid droplet formation . This compound is part of a family of compounds that includes triacsins A, B, and D, each with varying potencies against acyl-CoA synthetase . The compound has been shown to have significant biological activities, such as enhancing the production of platelet-activating factor in rat leukocytes and affecting

Aplicaciones Científicas De Investigación

Actividad Antiaterosclerótica

Triacsin C se ha identificado como un potente agente antiaterosclerótico. Inhibe la acil-CoA sintetasa, lo que lleva a una reducción en la síntesis de éster de colesterol y triacilglicerol en los macrófagos. Esto da como resultado una disminución en las gotitas de lípidos, que son un sello distintivo de la aterosclerosis. Los estudios in vivo realizados con ratones knockout para el receptor de lipoproteínas de baja densidad han demostrado que la administración oral de this compound reduce significativamente las áreas ateroscleróticas en un 86% en la aorta y en un 36% en el corazón .

Biogénesis Mitocondrial en Hepatocitos

Se ha informado que this compound reduce la formación de gotitas de lípidos e induce la biogénesis mitocondrial en hepatocitos primarios de rata. Mejora el metabolismo mitocondrial al mejorar la eficiencia de la β-oxidación y la capacidad de la cadena de transporte de electrones. Estos efectos se logran a concentraciones más bajas que la IC50 para la formación de gotitas de lípidos, lo que sugiere una posible aplicación terapéutica en afecciones como la enfermedad del hígado graso no alcohólico (NAFLD) .

Inhibición de la Síntesis de Gotitas de Lípidos

El compuesto es conocido por su capacidad para inhibir la síntesis de gotitas de lípidos en las células. Esto es particularmente relevante en el contexto de enfermedades caracterizadas por la acumulación anormal de lípidos, como la aterosclerosis y la NAFLD. Al inhibir la acil-CoA sintetasa de cadena larga, this compound previene la formación de gotitas de lípidos, lo que puede ayudar en el tratamiento de estas afecciones .

Terapia contra el Cáncer

This compound se dirige a las acil-CoA sintetasas de cadena larga, que son cruciales para el metabolismo de las células cancerosas. Al inhibir estas enzimas, this compound puede interrumpir las vías metabólicas de las que dependen las células cancerosas para crecer y sobrevivir. Esto lo convierte en un candidato prometedor para la terapia contra el cáncer, particularmente en la diana de ACSL1, ACSL3 y ACSL4 .

Prevención de la Lipoapoptosis

En un modelo de rata de obesidad, se ha demostrado que this compound bloquea la apoptosis de las células β inducida por los ácidos grasos, también conocida como lipoapoptosis. Esto sugiere que this compound podría tener aplicaciones terapéuticas en la prevención de la muerte celular causada por altos niveles de ácidos grasos, lo que es un problema común en los trastornos metabólicos .

Modulación del Metabolismo de los Ácidos Grasos

La inhibición de this compound de la actividad de la acil-CoA sintetasa conduce a un cambio en el metabolismo de los ácidos grasos. Al reducir la disponibilidad de acil-CoA, obliga a las células a utilizar vías metabólicas alternativas, lo que podría conducir a una reducción en las patologías relacionadas con los ácidos grasos y una mejora en el equilibrio energético celular .

Mecanismo De Acción

Target of Action

Triacsin C is a potent inhibitor of long-chain fatty acyl CoA synthetase . The primary targets of this compound are Acyl-CoA synthetase long-chain family member 4 (ACSL4) and non-specific long-chain acyl-coenzyme A synthetase . ACSL4 esterifies polyunsaturated fatty acids (PUFAs), which is essential to trigger ferroptosis, and is suggested as a key gene in the pathogenesis of several neurological diseases .

Mode of Action

This compound interacts with its targets by suppressing ACSL activity . It blocks β-cell apoptosis, induced by fatty acids (lipoapoptosis) in a rat model of obesity . In addition, it blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thus interfering with lipid metabolism .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It inhibits the synthesis of cholesteryl ester and triacylglycerol, leading to a reduction of lipid droplets . It also enhances the β-oxidation efficiency, electron transport chain capacity, and degree of coupling .

Pharmacokinetics

It’s known that this compound can be orally administered

Result of Action

This compound’s action results in a reduction of lipid droplets in a concentration-dependent manner . It also increases the mitochondrial amount and markedly improves mitochondrial metabolism . At higher concentrations, this compound can induce cell death by necrosis and/or apoptosis through mechanisms associated with mitochondrial permeability transition pore opening .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of fatty acids and the concentration of the compound itself . .

Safety and Hazards

Direcciones Futuras

Triacsin C at sub-IC50 concentrations modulates the lipid imbalance by shifting hepatocytes to a more oxidative state and enhancing the fatty acid consumption, which can in turn accelerate lipid oxidation and reverse NAFLD in long-term therapies . Structural of this compound and ACSL complex and in-depth clinical research are needed for the development of this compound-based drugs for ACSL1 related lipid disorders .

Propiedades

IUPAC Name |

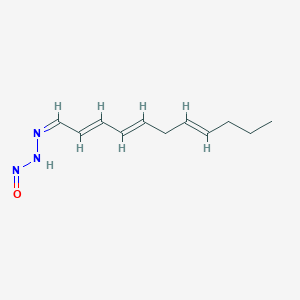

N-[(E)-[(2E,4E,7E)-undeca-2,4,7-trienylidene]amino]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTGCVUIESDXPU-YLEPRARLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CC=CC=NNN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C/C=C/C=C/C=N/NN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894877 | |

| Record name | 1-Hydroxy-3-(2',4',7'-undecatrienylidine)triazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76896-80-5 | |

| Record name | Triacsin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076896805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-(2',4',7'-undecatrienylidine)triazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7-Undecatrienal, nitrosohydrazone, (2E,4E,7E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACSIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6D4602I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Triacsin C?

A1: this compound is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs) [, , , , ]. These enzymes play a crucial role in cellular lipid metabolism by catalyzing the conversion of long-chain fatty acids to their corresponding acyl-CoA esters, which are essential for various metabolic pathways, including triglyceride synthesis, phospholipid synthesis, and energy production [, ].

Q2: How does this compound exert its inhibitory effect on ACSLs?

A2: this compound acts as a competitive inhibitor of ACSLs, meaning it competes with long-chain fatty acids for binding at the active site of the enzyme [, ]. This competition effectively blocks the formation of acyl-CoAs, thereby disrupting downstream lipid metabolism [, ].

Q3: What are the downstream consequences of ACSL inhibition by this compound?

A3: Inhibition of ACSLs by this compound has been shown to induce a wide range of effects on cellular processes, including:

- Reduced triglyceride synthesis and lipid droplet accumulation: this compound effectively inhibits the incorporation of fatty acids into triglycerides, leading to a decrease in triglyceride levels and a reduction in the size and number of lipid droplets within cells [, , , ].

- Inhibition of cholesterol ester synthesis: this compound, by limiting the availability of acyl-CoAs, also disrupts cholesterol ester synthesis, further contributing to alterations in lipid homeostasis [, ].

- Induction of apoptosis: Studies have shown that this compound can trigger apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent [, , ].

- Impaired viral assembly: Research suggests that this compound disrupts the assembly of certain viruses, such as hepatitis C virus (HCV), which rely on host lipid metabolism for their replication cycle [].

- Modulation of inflammatory responses: this compound has been shown to exhibit anti-inflammatory effects, possibly by interfering with the production of inflammatory mediators [, ].

- Altered gene expression: Treatment with this compound can affect the expression of genes involved in various cellular processes, including those related to cell survival, apoptosis, and lipid metabolism [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C22H35N3O2, and its molecular weight is 373.54 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not offer detailed spectroscopic data, they confirm this compound's structure and highlight the importance of its N-hydroxytriazene moiety and adjacent unsaturation for its inhibitory activity against ACSLs []. Detailed spectroscopic data might be found in other research publications focused on its structural characterization.

Q6: Has this compound shown efficacy in in vitro and in vivo models?

A6: Yes, this compound has demonstrated promising effects in both in vitro and in vivo models:

- In vitro:

- It potently inhibits ACSL activity in various cell lines, including those derived from humans, rats, and mice [, , , ].

- It reduces lipid accumulation and foam cell formation in macrophages [, ].

- It enhances the efficacy of anti-cancer drugs like etoposide in glioma cells [].

- It induces apoptosis in various cancer cell lines [, , ].

- In vivo:

Q7: Are there any known mechanisms of resistance to this compound?

A8: One study showed that overexpression of ACSL5, an isoform of ACSL that is relatively resistant to this compound, can confer resistance to the compound's pro-apoptotic effects in glioma cells []. This finding suggests that upregulation of this compound-resistant ACSL isoforms might be one mechanism of resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)

![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

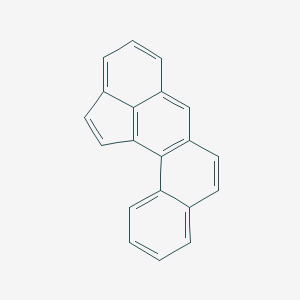

![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)